N-cyclopropylcyclopentanamine molecular structure
N-cyclopropylcyclopentanamine molecular structure
An In-Depth Technical Guide to N-cyclopropylcyclopentanamine: Synthesis, Characterization, and Potential Applications
N-cyclopropylcyclopentanamine is a secondary amine featuring a unique combination of a cyclopentyl and a cyclopropyl moiety. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via reductive amination. While specific experimental spectroscopic data is not widely available in peer-reviewed literature, this document presents predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, and discusses the expected characteristic signals in Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on established principles and data from analogous structures. Furthermore, the potential applications of N-cyclopropylcyclopentanamine in drug discovery and medicinal chemistry are explored, drawing insights from the known pharmacological profiles of related cyclopropylamine and cyclopentanamine derivatives. This whitepaper is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating theoretical knowledge and practical guidance on this intriguing molecule.
Introduction: The Structural and Functional Significance of N-cyclopropylcyclopentanamine
The incorporation of small, strained ring systems into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The cyclopropyl group, in particular, is a bioisostere of a phenyl ring and can impart favorable characteristics such as increased metabolic stability, enhanced potency, and improved membrane permeability.[1][2] The cyclopentanamine scaffold, on the other hand, provides a versatile anchor for further functionalization and has been identified in various biologically active compounds.[3] N-cyclopropylcyclopentanamine, by combining these two key structural motifs, represents a molecule of significant interest for the exploration of new chemical space in drug discovery.
The inherent ring strain of the cyclopropyl group not only influences the molecule's conformation but also its electronic properties, which can lead to unique interactions with biological targets.[4] This guide aims to provide a detailed technical understanding of N-cyclopropylcyclopentanamine, from its synthesis to its potential as a building block for novel therapeutics.
Molecular Structure and Physicochemical Properties
N-cyclopropylcyclopentanamine is a secondary amine with the molecular formula C₈H₁₅N. Its structure is characterized by a cyclopentane ring and a cyclopropane ring attached to a central nitrogen atom.
Diagram: Molecular Structure of N-cyclopropylcyclopentanamine
Caption: 2D representation of N-cyclopropylcyclopentanamine.
A summary of its key computed physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem [CID: 16776396] |
| IUPAC Name | N-cyclopropylcyclopentanamine | PubChem [CID: 16776396] |
| CAS Number | 873-59-6 | PubChem [CID: 16776396] |
| Molecular Weight | 125.22 g/mol | PubChem [CID: 16776396] |
| Topological Polar Surface Area | 12.0 Ų | PubChem [CID: 16776396] |
| Hydrogen Bond Donor Count | 1 | PubChem [CID: 16776396] |
| Hydrogen Bond Acceptor Count | 1 | PubChem [CID: 16776396] |
| LogP (predicted) | 1.9 | PubChem [CID: 16776396] |
Synthesis of N-cyclopropylcyclopentanamine via Reductive Amination
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[5][6][7] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by its in-situ reduction to the corresponding amine. This method is favored for its efficiency and the commercial availability of a wide range of starting materials.
The synthesis of N-cyclopropylcyclopentanamine is efficiently achieved through the reductive amination of cyclopentanone with cyclopropylamine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and selective option that does not reduce the starting ketone.[6]
Diagram: Reductive Amination Workflow for N-cyclopropylcyclopentanamine Synthesis
Caption: Synthetic workflow for N-cyclopropylcyclopentanamine.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Cyclopentanone (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add cyclopropylamine (1.2 eq) followed by a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is deemed complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-cyclopropylcyclopentanamine as a pure compound.
Causality Behind Experimental Choices:
-
The use of a slight excess of cyclopropylamine (1.2 eq) ensures the complete consumption of the limiting reagent, cyclopentanone.
-
A catalytic amount of acetic acid protonates the carbonyl oxygen of cyclopentanone, activating it towards nucleophilic attack by the amine and accelerating imine formation.
-
Sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and its selectivity for reducing imines in the presence of ketones.[6]
-
The aqueous work-up with sodium bicarbonate neutralizes the acetic acid and removes any water-soluble byproducts.
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of N-cyclopropylcyclopentanamine is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl and cyclopropyl groups, as well as the N-H proton. Online prediction tools and analysis of similar structures suggest the following approximate chemical shifts (in ppm, relative to TMS):
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopentyl CH-N | ~2.8 - 3.2 | Multiplet |
| Cyclopentyl CH₂ (adjacent to CH-N) | ~1.5 - 1.9 | Multiplet |
| Cyclopentyl CH₂ (distant) | ~1.3 - 1.6 | Multiplet |
| Cyclopropyl CH-N | ~2.2 - 2.5 | Multiplet |
| Cyclopropyl CH₂ | ~0.3 - 0.8 | Multiplet |
| N-H | ~1.0 - 2.5 | Broad Singlet |
Rationale for Predictions:
-
The methine proton on the cyclopentyl ring attached to the nitrogen is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative nitrogen atom.
-
The methine proton of the cyclopropyl group also attached to the nitrogen will be similarly deshielded.
-
The methylene protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region.
-
The methylene protons of the cyclopropyl ring are expected to be significantly upfield due to the shielding effect of the ring current, a characteristic feature of cyclopropyl groups.
-
The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show five distinct signals for the eight carbon atoms due to the symmetry of the cyclopentyl and cyclopropyl groups.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Cyclopentyl C-N | ~55 - 65 |
| Cyclopentyl C (adjacent to C-N) | ~30 - 35 |
| Cyclopentyl C (distant) | ~20 - 25 |
| Cyclopropyl C-N | ~30 - 40 |
| Cyclopropyl C (CH₂) | ~5 - 15 |
Rationale for Predictions:
-
The carbon atom of the cyclopentyl ring directly attached to the nitrogen will be the most downfield due to the inductive effect of the nitrogen.
-
The carbon atoms of the cyclopropyl ring are characteristically found at very high field (upfield) in the ¹³C NMR spectrum, with the methylene carbons appearing at a particularly low chemical shift.[8]
Infrared (IR) Spectroscopy
The IR spectrum of N-cyclopropylcyclopentanamine is expected to display characteristic absorption bands for a secondary amine and the aliphatic C-H bonds of the cyclic systems.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
| N-H Stretch | 3300 - 3500 | Weak to medium, sharp |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Stretch (cyclopropyl) | ~3050 | Medium |
| N-H Bend | 1550 - 1650 | Medium, can be broad |
| C-N Stretch | 1020 - 1250 | Medium |
Rationale for Expected Peaks:
-
As a secondary amine, a single, relatively sharp N-H stretching band is expected in the 3300-3500 cm⁻¹ region.[9][10][11]
-
The C-H stretching vibrations of the cyclopentyl group will appear in the typical alkane region (2850-3000 cm⁻¹).
-
A characteristic, though sometimes weak, C-H stretching band for the cyclopropyl ring is often observed slightly above 3000 cm⁻¹.
-
The N-H bending vibration and the C-N stretching vibration will also be present in the fingerprint region.
Mass Spectrometry (MS)
In mass spectrometry, N-cyclopropylcyclopentanamine is expected to undergo fragmentation patterns characteristic of cyclic amines.
| Fragmentation | Expected m/z | Rationale |
| Molecular Ion [M]⁺ | 125 | The molecular weight of C₈H₁₅N. The nitrogen rule predicts an odd molecular weight for a compound with one nitrogen atom.[12][13][14] |
| [M-H]⁺ | 124 | Loss of a hydrogen atom from the carbon alpha to the nitrogen. |
| α-cleavage (loss of ethyl radical) | 96 | Fission of the C-C bond in the cyclopentyl ring alpha to the nitrogen, followed by loss of an ethyl radical. |
| α-cleavage (loss of cyclopropyl radical) | 84 | Cleavage of the N-cyclopropyl bond. |
Rationale for Fragmentation:
-
The molecular ion peak is expected to be observable.
-
The most significant fragmentation pathway for cyclic amines is typically α-cleavage, which involves the loss of a radical from the carbon atom adjacent to the nitrogen, leading to the formation of a stable iminium cation.[12][15]
Potential Applications in Drug Development
While no specific biological activities have been reported for N-cyclopropylcyclopentanamine itself, its structural components suggest several promising avenues for its application in medicinal chemistry.
-
Scaffold for Novel Therapeutics: The molecule can serve as a versatile starting point for the synthesis of more complex molecules. The secondary amine provides a reactive handle for the introduction of a wide range of substituents, allowing for the rapid generation of compound libraries for high-throughput screening.
-
CNS-Active Agents: The lipophilic nature of the cyclopentyl group and the metabolic stability often conferred by the cyclopropyl moiety could make derivatives of N-cyclopropylcyclopentanamine suitable candidates for central nervous system (CNS) active drugs, where brain penetration is a key requirement.[1]
-
Antiviral and Anticancer Agents: Cyclopropylamine derivatives have been investigated for their potential as antiviral and anticancer agents.[4] The unique conformational constraints imposed by the cyclopropyl ring can lead to high binding affinities for specific enzyme targets.
-
Enzyme Inhibitors: The cyclopentanamine core is present in inhibitors of various enzymes. For example, cyclopentane-based analogs have been explored as inhibitors of MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[3]
The combination of these two pharmacophoric elements in N-cyclopropylcyclopentanamine makes it a highly attractive scaffold for the development of novel therapeutic agents across a range of disease areas.
Conclusion
N-cyclopropylcyclopentanamine is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is readily achievable through a robust reductive amination protocol. While experimental spectroscopic data remains to be published, this guide provides a solid foundation for its characterization through predictive methods. The structural features of N-cyclopropylcyclopentanamine, particularly the presence of the metabolically robust and conformationally constraining cyclopropyl group, make it an exciting building block for the design and synthesis of next-generation therapeutics. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel drug candidates.
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